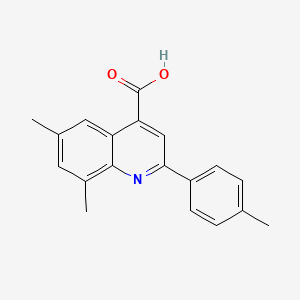

6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid follows International Union of Pure and Applied Chemistry conventions, designating the quinoline ring system as the parent structure with specific positional descriptors for each substituent. The complete chemical name reflects the presence of two methyl groups attached to the quinoline core at positions 6 and 8, a 4-methylphenyl substituent at position 2, and a carboxylic acid functional group at position 4. This nomenclature system provides unambiguous identification of the compound's structural features and facilitates accurate communication within the scientific community.

The molecular formula C19H17NO2 indicates a composition of nineteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a degree of unsaturation that accommodates the aromatic ring systems and carbonyl functionality. The molecular weight of 291.35 grams per mole positions this compound within a range typical of pharmaceutical intermediates and bioactive molecules. The chemical abstracts service registry number 436089-41-7 serves as a unique identifier for database searches and regulatory documentation.

Structural analysis reveals that the compound contains three distinct aromatic rings: the benzene portion of the quinoline system, the pyridine portion of the quinoline system, and the external 4-methylphenyl substituent. The carboxylic acid group introduces polar character to an otherwise predominantly aromatic molecule, creating amphiphilic properties that influence solubility and intermolecular interactions. The strategic placement of methyl groups at positions 6 and 8 of the quinoline core creates steric hindrance that affects molecular conformation and reactivity patterns.

Crystallographic Characterization and X-ray Diffraction Studies

X-ray diffraction studies of quinoline-4-carboxylic acid derivatives provide fundamental insights into molecular geometry, intermolecular interactions, and crystal packing arrangements. Single-crystal X-ray diffraction represents the most definitive method for determining three-dimensional atomic arrangements, utilizing the interaction between X-rays and the periodic arrangement of atoms within crystalline materials. The technique relies on Bragg's law, mathematically expressed as nλ = 2d sin θ, where n represents the diffraction order, λ denotes the X-ray wavelength, d indicates the spacing between atomic planes, and θ corresponds to half the scattering angle.

Crystallographic analysis of related quinoline-4-carboxylic acid compounds reveals characteristic structural features that likely extend to this compound. The crystal structure of 2-(4-methylphenyl)quinoline-4-carboxylic acid demonstrates a monoclinic crystal system with specific cell parameters: a = 4.1001 (6) Å, b = 15.3464 (11) Å, c = 20.3037 (17) Å, and β = 90.859 (9)°. The molecular geometry exhibits a dihedral angle of 45.05 (13)° between the carboxyl group plane and the quinoline mean plane, indicating significant out-of-plane rotation that affects intermolecular interactions.

The crystallographic data collection process for quinoline derivatives typically employs molybdenum Kα radiation with a wavelength of 0.71073 Å, enabling high-resolution structural determination. Crystal quality assessment focuses on factors such as crystal dimensions, optical clarity, and diffraction intensity, with acceptable crystals ranging from 0.05 mm cube dimensions to larger specimens depending on experimental requirements. The development of robust absorption correction software has expanded the acceptable range of crystal morphologies, accommodating needle-like and plate-like specimens that were previously considered unsuitable for analysis.

Comparative Analysis of Substituent Effects on Quinoline Core Architecture

The systematic comparison of this compound with structurally related compounds elucidates the influence of substituent patterns on molecular properties and behavior. Analysis of related quinoline derivatives reveals distinct structure-activity relationships that depend on the nature, position, and electronic properties of substituent groups. The 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid analog, differing only in the absence of the 6-methyl group, demonstrates how single substitution changes affect overall molecular characteristics.

Comparative molecular data reveals systematic trends in molecular weight and structural complexity across the quinoline derivative series. The 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid analog, lacking the para-methyl substituent on the phenyl ring, exhibits a molecular weight of 277.3 grams per mole compared to 291.3 grams per mole for the target compound, illustrating the incremental mass contribution of each methyl group. The positional isomer 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid maintains identical molecular formula and weight while demonstrating different spatial arrangements that influence intermolecular interactions and crystal packing.

Electronic effects of substituent patterns significantly influence the electron density distribution within the quinoline core, affecting both chemical reactivity and physical properties. The presence of electron-donating methyl groups at positions 6 and 8 increases electron density at specific positions within the aromatic system, potentially enhancing nucleophilic character at certain sites while reducing electrophilic susceptibility at others. The 4-methylphenyl substituent at position 2 introduces additional steric bulk and electronic effects that propagate throughout the molecular framework, influencing conformational preferences and intermolecular recognition patterns.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | CAS Number |

|---|---|---|---|---|

| This compound | C19H17NO2 | 291.3 | 6,8-dimethyl, 2-(4-methylphenyl) | 436089-41-7 |

| 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | C18H15NO2 | 277.3 | 8-methyl, 2-(4-methylphenyl) | 18060-44-1 |

| 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid | C18H15NO2 | 277.3 | 6,8-dimethyl, 2-phenyl | 337496-05-6 |

| 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | C19H17NO2 | 291.3 | 6,8-dimethyl, 2-(2-methylphenyl) | 725687-84-3 |

Tautomeric Forms and Conformational Stability

Tautomeric equilibria in quinoline-4-carboxylic acid derivatives represent fundamental aspects of molecular behavior that influence chemical reactivity, biological activity, and analytical characterization. The quinolone-hydroxyquinoline tautomerism phenomenon involves the migration of hydrogen atoms and redistribution of electrons between different structural forms, creating dynamic equilibria that respond to environmental conditions such as solvent polarity, temperature, and hydrogen bonding opportunities.

Theoretical calculations using density functional theory methods reveal clear preferences for specific tautomeric forms in quinoline-4-carboxylic acid systems. Studies of related ethyl 4-hydroxy-5-methylquinoline-3-carboxylate and ethyl 4-oxo-7-methylquinoline-3-carboxylate demonstrate energy differences of 27 and 38 kilojoules per mole between the lowest energy hydroxyquinoline and quinolone forms, respectively. These substantial energy differences indicate strong thermodynamic preferences that govern tautomeric populations under equilibrium conditions.

Aromaticity index calculations provide quantitative measures of electronic delocalization within different tautomeric forms, revealing that hydroxyquinoline structures maintain aromaticity in both ring systems while corresponding oxo tautomers exhibit reduced aromaticity in the nitrogen-containing ring. Matrix isolation Fourier transform infrared spectroscopy studies of related compounds show no observable traces of 4-oxoquinoline tautomers under gas-phase conditions, confirming theoretical predictions regarding tautomeric stability. Continuous broadband irradiation experiments demonstrate photochemical stability, with only partial decomposition occurring after extended exposure periods.

The conformational flexibility of this compound involves rotation around single bonds connecting the quinoline core to the phenyl substituent and carboxylic acid group. Crystallographic studies of related compounds indicate dihedral angles between aromatic planes that optimize intermolecular interactions while minimizing steric clashes. The 4-methylphenyl substituent can adopt various orientations relative to the quinoline plane, creating conformational isomers with different energies and physical properties that contribute to the overall molecular behavior in solution and solid state.

Properties

IUPAC Name |

6,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-11-4-6-14(7-5-11)17-10-16(19(21)22)15-9-12(2)8-13(3)18(15)20-17/h4-10H,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBOZCFEPSTTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401193351 | |

| Record name | 6,8-Dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401193351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436089-41-7 | |

| Record name | 6,8-Dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436089-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401193351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Toluquinoline-4-carboxylic Acid Intermediate

- Starting materials: Isatin and acetone under highly basic aqueous conditions.

- Conditions: In a 500 mL three-necked flask, 25 g of isatin is stirred with sodium hydroxide (54.4 g) in 110 mL water at 25–35 °C for 0.5 hours. Acetone is then added, and the mixture is refluxed for 10 hours.

- Work-up: The reaction mixture is cooled, pH adjusted to 5–6, and the product is isolated by suction filtration.

- Yield and characterization: 31.5 g of 2-toluquinoline-4-carboxylic acid is obtained with a 99% yield, melting point 238–240 °C. The compound is confirmed by ^1H NMR spectroscopy.

Formation of 2-Vinyl-4-quinoline Carboxylic Acid

- Reaction: 2-toluquinoline-4-carboxylic acid is reacted with 4-methylbenzaldehyde (p-tolualdehyde) by warming at 95–105 °C for 1–6 hours in a 250 mL flask.

- Isolation: The product precipitates and is filtered and dried.

- Yield and properties: Yellow solid obtained in 85% yield, melting point 294–295 °C. Characterized by IR and PMR spectroscopy confirming vinyl and quinoline functionalities.

Cyclization and Dehydration via Diacetyl Oxide

- Process: The hydrated 2-vinyl-4-quinoline carboxylic acid is reacted with diacetyl oxide at 115–125 °C for 2–8 hours.

- Outcome: The reaction induces cyclization and dehydration, yielding a more conjugated quinoline derivative.

- Yield: Approximately 93.4% yield of the yellow solid product, melting point 295–296 °C.

Oxidation to Quinoline-2,4-dicarboxylic Acid

- Oxidizing agents: Potassium permanganate solution in sodium hydroxide.

- Conditions: Reaction at 35–45 °C for 2–8 hours.

- Work-up: The mixture is acidified to pH 1–2 with HCl, left overnight, filtered, and dried.

- Yield: Yellow solid with 94% yield, melting point 245–246 °C. Confirmed by ^1H NMR.

Final Decarboxylation and Substitution to Obtain Target Compound

- Reaction: Quinoline-2,4-dicarboxylic acid is refluxed with m-xylene.

- Isolation: After cooling, the product is filtered to obtain the final quinoline carboxylic acid derivative, specifically 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid.

- Significance: This step introduces the 4-methylphenyl substituent at position 2 and completes the quinoline framework with desired methyl groups at positions 6 and 8.

Summary Table of Preparation Steps

Research Findings and Analysis

- The method employs readily available starting materials such as isatin, acetone, and 4-methylbenzaldehyde, making it cost-effective and suitable for industrial scale-up.

- The use of highly basic conditions (NaOH or KOH) facilitates ring closure and condensation steps efficiently.

- Oxidation with potassium permanganate is a key step for introducing the carboxylic acid functionality at position 4.

- The reaction temperatures and times are moderate, indicating a relatively mild synthetic route with good control over side reactions.

- The high yields (85–99%) at each step demonstrate the robustness and reproducibility of the method.

- Spectroscopic data (^1H NMR, IR) confirm the structural integrity and substitution pattern of intermediates and final product.

- The final compound’s molecular formula (C19H17NO2) and molecular weight (291.3 g/mol) match reported data, confirming successful synthesis.

Alternative Synthetic Approaches

Recent literature suggests the use of three-component reactions involving anilines, aldehydes, and pyruvic acid derivatives for quinoline-4-carboxylic acids synthesis via Doebner-type hydrogen-transfer reactions. While these methods provide rapid access to substituted quinolines, specific adaptation for 6,8-dimethyl and 4-methylphenyl substitution requires further optimization.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

The applications of 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid are primarily in scientific research, particularly in the synthesis of antibacterial agents and the study of Mycobacterium tuberculosis inhibitors .

Chemical Information

6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, also known as MFCD03420061, is a quinoline derivative with a molecular weight of 291.3 g/mol . Key identifiers include:

- IUPAC Name: 6,8-dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

- InChI Key: ISRKMRYQBAUEGW-UHFFFAOYSA-N

- SMILES: CC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C

- Molecular Formula: C19H17NO2

Antibacterial Research

Quinolone-4-carboxylic acid derivatives are versatile intermediates in synthesizing polysubstituted quinoline-4-carboxylic acid derivatives . These compounds have been evaluated for in vitro antibacterial activities against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA) .

Structural modifications of 2-phenyl-quinoline-4-carboxylic acid have been shown to increase antibacterial activity . Researchers synthesize new 2-phenyl-quinoline-4-carboxylic acid derivatives from aniline, 2-nitrobenzaldehyde, and pyruvic acid using the Doebner reaction .

Mycobacterium Tuberculosis Inhibitors

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in the substituents on the phenyl ring, quinoline core, or alkoxy groups. Below is a detailed comparison based on substituent effects, physicochemical properties, and biological activity.

Substituent Variations and Structural Analogues

Alkoxy Substituents

2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS: 438230-44-5) Substituents: Ethoxy group at the para position of the phenyl ring.

6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid (CAS: 932928-90-0) Substituents: Propoxy group at the ortho position. Molecular Formula: C₂₁H₂₁NO₃ Molecular Weight: 335.40 g/mol Impact: The larger propoxy group introduces steric hindrance, which may affect binding to biological targets .

Halogen and Methyl Substituents

7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid Substituents: Chlorine at position 7 and methyl at position 6.

Positional Isomerism

2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS: 725705-24-8) Substituents: Methoxy group at the ortho position. Molecular Formula: C₁₉H₁₇NO₃ Molecular Weight: 307.34 g/mol Impact: Ortho substitution creates steric hindrance, reducing rotational freedom and possibly diminishing binding affinity compared to para-substituted analogs .

Physicochemical Properties

| Compound Name | CAS Number | Melting Point (°C) | Solubility (Predicted) | LogP (Predicted) |

|---|---|---|---|---|

| 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | 351357-29-4 | 239 | Low | 3.8 |

| 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | 438230-44-5 | Not reported | Moderate | 4.2 |

| 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | 725705-24-8 | Not reported | Low | 3.7 |

| 7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | N/A | Not reported | Very low | 4.5 |

Key Observations :

Biological Activity

6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a compound belonging to the quinoline family, known for its complex structure and significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H17NO2, with a molecular weight of approximately 291.34 g/mol. Its structure features a quinoline ring with methyl and carboxylic acid functional groups that influence its reactivity and biological interactions.

Biological Activity Overview

Quinoline derivatives, including this compound, exhibit a wide range of biological activities:

- Antimicrobial Properties : Research indicates that quinoline derivatives can possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

- Antiviral Activity : Some studies have highlighted the potential of quinoline derivatives to act against viral infections, with specific compounds demonstrating effective inhibition of viral replication .

- Antileishmanial Activity : Quinoline derivatives have shown promise in treating leishmaniasis, with specific compounds being tested against Leishmania donovani .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with various biological macromolecules such as proteins and nucleic acids, influencing biochemical pathways critical for microbial growth and viral replication.

Antibacterial Activity

A study evaluated the antibacterial efficacy of several quinoline derivatives against multiple bacterial strains. The results indicated that structural modifications significantly enhanced their antibacterial properties. For instance, certain derivatives showed Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like ampicillin .

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| Other Quinoline Derivative | 6.25 | Escherichia coli |

| Ampicillin | 1.0 | Staphylococcus aureus |

Antiviral Activity

In antiviral studies against Enterovirus D68 (EV-D68), certain quinoline derivatives demonstrated EC50 values in the submicromolar range. The selectivity index (SI) was significantly high, indicating low cytotoxicity alongside potent antiviral activity .

| Compound Name | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | 0.5 | 100 | 200 |

| Compound B | 0.3 | 90 | 300 |

Antileishmanial Activity

Research focused on the antileishmanial properties of quinoline derivatives found that specific compounds exhibited IC50 values indicating effective inhibition of Leishmania promastigotes at low concentrations .

Q & A

Q. What are the established synthetic routes for 6,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid?

The compound can be synthesized via classical methods such as the Doebner reaction , which involves condensation of pyruvic acid with an aromatic amine (e.g., 4-methylaniline) in alcoholic media under reflux. This method typically yields 2-substituted quinoline-4-carboxylic acids, which can be further functionalized with methyl groups at positions 6 and 8 . For intermediates like 6,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride (CAS 31009-11-7), chlorination of the carboxylic acid group using thionyl chloride or phosphorus oxychloride is common .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement can be performed using SHELXL , a widely validated program for small-molecule crystallography. Key parameters include hydrogen bonding interactions and π-π stacking of the aromatic quinoline core, which influence packing efficiency .

Q. What safety precautions are recommended for handling this compound?

Refer to Safety Data Sheets (SDS) for analogous quinoline-4-carboxylic acids, which advise:

- Use of PPE (gloves, lab coat, goggles).

- Avoidance of inhalation/contact with skin/eyes.

- Storage in a dry, ventilated area away from ignition sources.

Emergency measures (e.g., eye flushing with water for 15 minutes) align with protocols for structurally related compounds .

Q. What spectroscopic techniques are used for characterization?

- NMR : and NMR to confirm substituent positions (e.g., methyl groups at 6,8-positions).

- MS : High-resolution mass spectrometry (HRMS) for molecular weight validation.

- IR : Carboxylic acid O-H stretch (~2500–3000 cm) and quinoline C=N absorption (~1600 cm) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of this compound?

Microwave irradiation accelerates reactions by enhancing thermal efficiency. For quinoline-4-carboxylic acid derivatives, combining InCl catalysis with microwave activation reduces reaction time from hours to minutes (e.g., 3-minute reactions at 100°C) and improves yields (up to 57%) compared to traditional heating .

Q. What role does this compound play in developing enzyme inhibitors?

The quinoline-4-carboxylic acid scaffold exhibits strong binding to metalloenzymes like alkaline phosphatase . Structure-activity relationship (SAR) studies show that methyl groups at positions 6 and 8 enhance steric bulk, improving inhibitory potency. Computational docking (e.g., AutoDock Vina) can predict binding modes to active sites .

Q. How can structural modifications enhance fluorescence properties?

Introducing electron-donating groups (e.g., methoxy) or extending conjugation (e.g., aryl substituents at position 2) increases quantum yield. For example, 2-aryl-quinoline-4-carboxylic acids exhibit strong fluorescence due to their large aromatic systems, making them suitable for sensor design (e.g., boronic acid sensors for catechols) .

Q. What strategies address contradictions in biological activity data across studies?

Q. How are metal complexes of this compound synthesized, and what are their applications?

Reaction with metal salts (e.g., Cd(CHCOO)) in methanol yields complexes like [Cd(L)(CHOH)], where L = quinoline-4-carboxylate ligand. These complexes are studied for antimicrobial activity and as luminescent materials .

Q. What computational tools model the compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.